

ceftolozane discovery and development timeline

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Compound Focus: Ceftolozane Sulfate

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Ceftolozane/Tazobactam Profile

Ceftolozane/tazobactam (C/T), marketed as **Zerbaxa**, is a combination antibiotic product consisting of ceftolozane, a novel cephalosporin, and the established β -lactamase inhibitor tazobactam. It was developed to address infections caused by multidrug-resistant (MDR) Gram-negative pathogens, particularly *Pseudomonas aeruginosa* [1] [2].

- **Mechanism of Action:** Ceftolozane exerts its bactericidal activity by binding to key penicillin-binding proteins (PBP1b, PBP1c, PBP2, and PBP3) and disrupting cell wall synthesis. It is distinguished from other cephalosporins by its enhanced stability against the common resistance mechanisms in *P. aeruginosa*, including upregulated chromosomal AmpC β -lactamase expression and efflux pumps (e.g., MexAB-OprM). Tazobactam protects ceftolozane from hydrolysis by many extended-spectrum β -lactamases (ESBLs) [1] [2].
- **Drug Composition:** The pharmaceutical combination is typically formulated in a **2:1 ratio (ceftolozane to tazobactam)** for intravenous administration [2].

Scientific Development & Key Properties

The development of C/T was driven by the need for agents effective against pathogens with complex resistance profiles. Key experiments established its pharmacodynamic (PD) properties and spectrum of activity.

Table 1: Key In Vitro Pharmacodynamic Findings

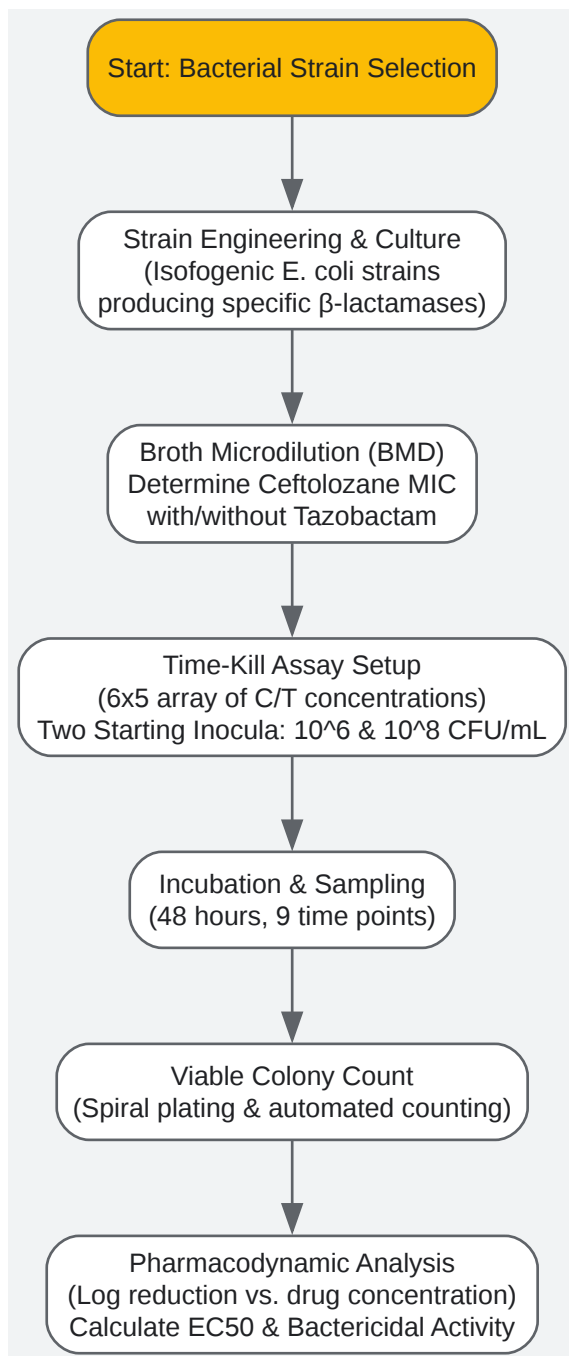
PD Property / Finding	Experimental Details	Significance / Implication
Bactericidal Activity	Time-kill studies vs. isogenic <i>E. coli</i> strains producing different β -lactamases (AmpC, CMY-10, CTX-M-15) [3].	C/T achieved bactericidal activity (≥ 3 -log CFU reduction) against all strains, though required drug concentrations varied by inoculum size and β -lactamase type [3].
Inoculum Effect	EC50 (effective concentration for 50% of max kill) at high inoculum (10^8 CFU/mL) was 2.8 to 66.5 times greater than at standard inoculum (10^6 CFU/mL) [3].	Higher bacterial burdens can significantly increase the drug concentration required for efficacy, a critical consideration for dosing in severe infections [3].
Resistance Suppression	Population PK/PD modeling linked continuous infusion (CI) dosing to achievement of aggressive PK/PD targets ($fT > 4 \times \text{MIC}$) [4].	CI regimens achieving steady-state concentrations $\geq 4 \times$ the MIC are associated with significantly reduced emergence of resistance during treatment [4].

Table 2: Activity Spectrum Against Key β -Lactamases

β -Lactamase Class	Example Enzymes	C/T Activity	Notes
Class A (ESBLs)	SHV, TEM, CTX-M	✓ [1]	Tazobactam inhibition protects ceftolozane.
Class A (KPC)	KPC	✗ [1]	No reliable activity against KPC carbapenemases.
Class B (MBL)	NDM, IMP, VIM	✗ [1]	No activity against metallo- β -lactamases.
Class C (AmpC)	PDC, CMY	✓ [1]	Ceftolozane is intrinsically stable against AmpC.

β-Lactamase Class	Example Enzymes	C/T Activity	Notes
Class D (OXA)	OXA-48-like	X [1]	No reliable activity.

The experimental workflow below outlines a standard protocol for generating the foundational PD data presented in the tables above.



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Experimental workflow for ceftolozane/tazobactam pharmacodynamic profiling [3].

Regulatory and Manufacturing Development

The commercial and regulatory development of Zerbaxa involved key approvals and process innovations to enable scalable, sustainable manufacturing.

Table 3: Development and Regulatory Timeline

Year	Milestone	Details
2014	Initial FDA Approval	Approved on December 19 for cIAI (with metronidazole) and cUTI [5].
2015	EMA Approval in Europe	Became available in EU markets [2].
2019	FDA Approval for HABP/VABP	Indication expanded to hospital-acquired and ventilator-associated bacterial pneumonia [5].
2019	Greener Synthetic Pathways Award	EPA recognized a 2nd-gen (Gen 2) manufacturing process for ceftolozane that reduced the process mass index by 75%, increased yield by >50%, and cut the carbon footprint by 50% [6].
2020-2022	Temporary Market Withdrawal	Withdrawn (Dec 2020 - Feb 2022) due to batch contamination; provided a natural experiment on resistance reversibility [2].
2024-2025	Recent Formulations & Combinations	2024 approvals include cefepime/enmetazobactam and ceftobiprole. Aztreonam/avibactam and gepotidacin are listed for 2025 [7].

Technical Guide: Susceptibility Testing

Accurate Antimicrobial Susceptibility Testing (AST) is critical for guiding C/T therapy, especially for resistant isolates.

- **When to Test C/T:** AST is strongly indicated for MDR and difficult-to-treat (DTR) *P. aeruginosa*. Testing of *Enterobacterales* is less common but can be considered for mixed infections or as a carbapenem-sparing option for ESBL-producers [1].
- **Reference Method & Challenges:** Broth microdilution (BMD) is the reference standard. Studies show that the performance of manual methods (gradient strips, disk diffusion) can be suboptimal, particularly for *P. aeruginosa* isolates that are resistant to all other β -lactams (Pan- β -R). These methods may overcall susceptibility, leading to very major errors [8].
- **Available Testing Methods:** C/T is available on most automated commercial platforms (Vitek 2, Phoenix, MicroScan, Sensititre). Performance is generally acceptable, though laboratories should be aware of method-specific limitations [1].

Table 4: Susceptibility Testing Breakpoints (MIC in mg/L)

Organism	CLSI S \leq	CLSI R \geq	EUCAST S \leq	EUCAST R $>$	Notes
Enterobacterales	2/4	8/4	2	2	EUCAST breakpoints do not include an Intermediate category [1].
<i>Pseudomonas aeruginosa</i>	4/4	16/4	4	4	For Pan- β -R isolates, all manual AST methods show decreased performance [8] [1].

Research Frontiers and Resistance Management

Ongoing research focuses on optimizing clinical use and combating resistance emergence.

- **Optimizing Dosing Strategies:** Recent population PK/PD models suggest that **continuous infusion (CI)** regimens of 4-6 g/2-3 g (ceftolozane/tazobactam) daily, guided by therapeutic drug monitoring (TDM), can achieve aggressive drug exposures ($fT > 4 \times \text{MIC}$) across all renal function levels. This strategy is linked to improved resistance suppression [4].
- **Resistance Trends and Collateral Susceptibility:** A natural experiment during C/T's market withdrawal (2021) showed a significant drop in resistance rates, which subsequently increased after

its reintroduction, highlighting the role of antibiotic selective pressure [2]. Emerging strategies, such as **collateral susceptibility-guided alternation** with imipenem, have shown promise in preventing resistance development in extensive drug-resistant (XDR) *P. aeruginosa* biofilms in vitro [9].

Conclusion

Ceftolozane/tazobactam represents a significant advancement in the fight against MDR Gram-negative infections. Its development from discovery to clinical application involved:

- **Rational Design:** Engineering ceftolozane for stability against core resistance mechanisms in *P. aeruginosa*.
- **Robust Data Generation:** Comprehensive in vitro and PD profiling to establish efficacy and dosing rationale.
- **Evolving Clinical Use:** Post-marketing surveillance and PK/PD modeling are refining its use, emphasizing aggressive, exposure-optimized dosing to preserve its utility.

The future of C/T and similar agents lies in **precision dosing strategies** and **combinatorial approaches** informed by ongoing resistance surveillance and a deep understanding of pharmacodynamics.

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